sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Overview
Description
Cefsulodin (sodium salt hydrate) is a third-generation cephalosporin antibiotic. It is specifically active against Pseudomonas aeruginosa, a common Gram-negative bacterium. This compound was discovered by Takeda Pharmaceutical Company in 1977 and has been used in various microbiological and clinical applications .
Mechanism of Action
Target of Action
The primary targets of Cefsulodin sodium salt hydrate are the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefsulodin sodium salt hydrate, like many β-lactam antibiotics, inhibits cell wall synthesis by competitively inhibiting PBPs . It interferes with the crosslinking of peptidoglycan, a critical component of the bacterial cell wall . This inhibition results in the disruption of cell wall synthesis, leading to bacterial cell lysis .
Biochemical Pathways
The action of Cefsulodin sodium salt hydrate primarily affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the PBPs, it disrupts the crosslinking of peptidoglycan, thereby inhibiting the final transpeptidation step in the synthesis of the bacterial cell wall .
Result of Action
The result of the action of Cefsulodin sodium salt hydrate is the lysis of actively growing bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis .
Action Environment
The action of Cefsulodin sodium salt hydrate can be influenced by various environmental factors. It is recommended to store the compound at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefsulodin is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is characteristic of cephalosporins.
Industrial Production Methods: Industrial production of Cefsulodin involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of solvents, catalysts, and purification steps such as crystallization and filtration to obtain the final product in its sodium salt hydrate form .
Types of Reactions:
Oxidation: Cefsulodin can undergo oxidation reactions, particularly at the sulfur atom in the sulfophenylacetamido group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can take place at the β-lactam ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various β-lactam derivatives.
Scientific Research Applications
Cefsulodin is widely used in scientific research due to its specific activity against Pseudomonas aeruginosa. Some of its applications include:
Pharmacology: Studied for its interaction with penicillin-binding proteins (PBPs) and its role in inhibiting bacterial cell wall synthesis.
Biochemistry: Used to investigate the efflux transport of prostaglandin E2 across the blood-brain barrier in animal models.
Clinical Research: Evaluated for its efficacy in treating infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria.
Comparison with Similar Compounds
Cefsulodin is unique among cephalosporins due to its specific activity against Pseudomonas aeruginosa. Other similar compounds include:
Cefazolin: A first-generation cephalosporin with a broader spectrum of activity against Gram-positive bacteria.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefsulodin’s specificity for Pseudomonas aeruginosa makes it particularly valuable in clinical settings where this pathogen is a concern .
Properties
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRFIYXAPRYES-NLFZDHTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4NaO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045585 | |
Record name | Cefsulodin sodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52152-93-9 | |
Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cefsulodin sodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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